![molecular formula C11H16N2O3 B13805712 N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide](/img/structure/B13805712.png)
N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide is a chemical compound with the molecular formula C11H16N2O3 It is characterized by the presence of a benzyl group substituted with two hydroxyl groups at positions 2 and 6, an aminoethyl chain, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide typically involves the reaction of 2,6-dihydroxybenzylamine with ethyl acetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sodium ethoxide, to facilitate the formation of the acetamide group. The reaction mixture is heated to a specific temperature, usually around 70°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors equipped with temperature and pressure control systems. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzyl ring can be oxidized to form quinones.
Reduction: The acetamide group can be reduced to an amine under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted acetamides and benzyl derivatives.
Aplicaciones Científicas De Investigación
N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-N,N-dimethylacetamide: Similar in structure but with different substituents on the benzyl ring.
N-(2-Aminoethyl)acetamide: Lacks the hydroxyl groups on the benzyl ring.
2-Acetamido-4-nitrophenyl sulfate: Contains a nitro group instead of hydroxyl groups.
Uniqueness
N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide is unique due to the presence of both hydroxyl and acetamide groups, which confer specific chemical reactivity and biological activity. The hydroxyl groups enhance its solubility and potential for hydrogen bonding, while the acetamide group provides a site for further chemical modifications .
Propiedades
Fórmula molecular |
C11H16N2O3 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
N-[2-[(2,6-dihydroxyphenyl)methylamino]ethyl]acetamide |
InChI |
InChI=1S/C11H16N2O3/c1-8(14)13-6-5-12-7-9-10(15)3-2-4-11(9)16/h2-4,12,15-16H,5-7H2,1H3,(H,13,14) |
Clave InChI |
GBHIDJIAJHBXJU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCNCC1=C(C=CC=C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]-](/img/structure/B13805630.png)
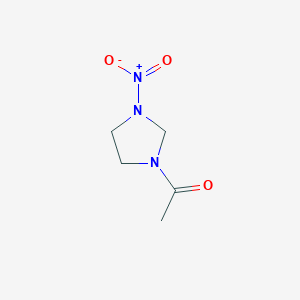
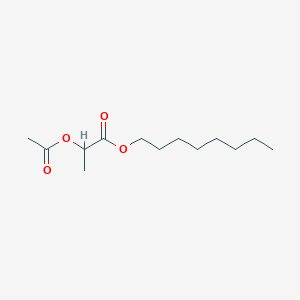


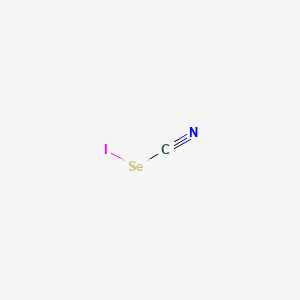

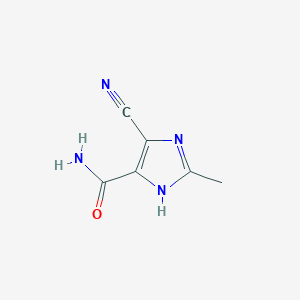
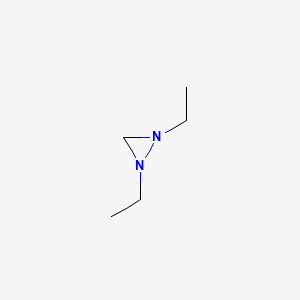
![methyl 9-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B13805684.png)
![4,6-Dimethyl-14-phenylsulfanyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),10,12-tetraene-3,5-dione](/img/structure/B13805690.png)


![2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B13805704.png)
